molecular formula C17H26ClNO3 B3982028 6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride

Cat. No. B3982028
M. Wt: 327.8 g/mol
InChI Key: DVBDLDJNNYTVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride, commonly known as BHAM, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the category of alkynol derivatives and is widely used in various fields of research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BHAM is not fully understood. However, it is believed that BHAM exerts its effects by modulating various signaling pathways in cells. BHAM has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT activity by BHAM leads to the accumulation of unmodified proteins, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
BHAM has been shown to exhibit various biochemical and physiological effects. BHAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BHAM has also been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. BHAM has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BHAM in lab experiments is its potent anti-cancer activity. BHAM has been shown to exhibit anti-cancer activity against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using BHAM in lab experiments is its ability to enhance the release of acetylcholine, which can be beneficial for studying cognitive function and memory.
However, there are also some limitations to using BHAM in lab experiments. One of the major limitations is its toxicity. BHAM has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BHAM. One of the most promising directions is the development of BHAM-based anti-cancer drugs. BHAM has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs. Another future direction is the development of BHAM-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. BHAM has been shown to enhance the release of acetylcholine, which can be beneficial for the treatment of cognitive disorders.
Conclusion
In conclusion, BHAM is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. BHAM has been extensively studied for its potential applications in various fields of research, including cancer research and neuroscience. BHAM has been shown to exhibit potent anti-cancer activity and enhance the release of acetylcholine, making it a promising candidate for the development of new drugs. However, there are also some limitations to using BHAM in lab experiments, including its toxicity and poor solubility in water. Overall, BHAM is a promising compound that has the potential to make significant contributions to scientific research.

Scientific Research Applications

BHAM has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BHAM is in the field of cancer research. BHAM has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BHAM exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to cancer research, BHAM has also been studied for its potential applications in the field of neuroscience. BHAM has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. BHAM has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-15(2)17(21,16-7-4-3-5-8-16)9-6-10-18(11-13-19)12-14-20;/h3-5,7-8,15,19-21H,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBDLDJNNYTVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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